Guanisoquin

Description

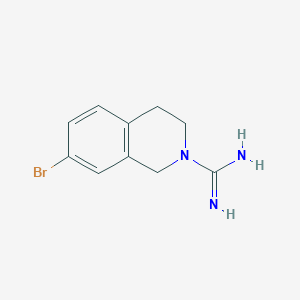

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9/h1-2,5H,3-4,6H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLLENNEPRZLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)Br)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165508 | |

| Record name | Guanisoquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-73-4 | |

| Record name | 7-Bromo-3,4-dihydro-2(1H)-isoquinolinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanisoquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanisoquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANISOQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/307YLU08D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry Approaches to Guanisoquin and Its Derivatives

Established Synthetic Pathways for Guanisoquin

The primary established pathway for the synthesis of this compound involves a two-stage process: the synthesis of the 7-bromo-1,2,3,4-tetrahydroisoquinoline (B105171) precursor, followed by its guanylation.

Synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline:

The precursor, 7-bromo-1,2,3,4-tetrahydroisoquinoline, is a crucial intermediate. Its synthesis can be achieved through various established methods for constructing the tetrahydroisoquinoline core, followed by bromination, or by starting from a pre-brominated precursor. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine is condensed with an aldehyde or ketone followed by cyclization. For 7-bromo-1,2,3,4-tetrahydroisoquinoline, a suitable starting material would be a 2-(4-bromophenyl)ethylamine derivative.

Another classical method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456), which is then reduced to the tetrahydroisoquinoline.

A more direct approach starts from 4-bromophenylacetonitrile, which can be subjected to a series of reactions including reduction and cyclization to form the desired tetrahydroisoquinoline ring system. For instance, reduction of the nitrile to the corresponding amine, followed by reaction with a suitable two-carbon synthon and subsequent cyclization, can yield the target molecule. A patented method describes the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid from 3-bromophenylacetonitrile (B52883) through a four-step process involving reduction, amidation, ring closure, and hydrolysis. google.com

Guanylation of 7-bromo-1,2,3,4-tetrahydroisoquinoline:

Once the precursor is obtained, the final step is the introduction of the guanidine (B92328) group at the secondary amine of the tetrahydroisoquinoline ring. A well-established method for the guanylation of secondary amines is the use of a guanylating agent such as aminoiminomethanesulfonic acid. This method has been reported for the synthesis of the parent compound, debrisoquine, from 1,2,3,4-tetrahydroisoquinoline. The reaction is typically carried out at ambient temperature.

The general reaction is as follows:

Development of Novel Synthetic Methodologies for this compound

While specific novel methodologies for this compound are not extensively documented, advancements in guanylation and isoquinoline (B145761) synthesis can be applied.

Novel Guanylation Reagents:

Research into guanylation reactions has led to the development of various reagents with improved reactivity, selectivity, and milder reaction conditions. These include reagents like N,N'-di-Boc-N''-triflylguanidine and various pyrazole-based carboxamidines. These reagents could potentially be used for the efficient guanylation of 7-bromo-1,2,3,4-tetrahydroisoquinoline, possibly offering advantages in terms of yield and purity over classical methods.

Modern Isoquinoline Synthesis:

Modern synthetic organic chemistry offers a plethora of methods for the construction of the isoquinoline scaffold, which could be adapted for the synthesis of the this compound precursor. Transition-metal-catalyzed reactions, such as palladium-catalyzed C-H activation/annulation, provide efficient routes to substituted isoquinolines. thieme-connect.com A short protocol for N-aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-bromobenzyl)anilines has been developed, showcasing the utility of palladium-catalyzed reactions in constructing this core structure. thieme-connect.com

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound would involve either modifying the tetrahydroisoquinoline core or altering the guanidine moiety.

Structure-Directed Synthesis of Modified this compound Scaffolds

Modification of the this compound scaffold can be achieved by introducing substituents on the aromatic ring or the heterocyclic part of the tetrahydroisoquinoline core.

Substitution on the Aromatic Ring:

Derivatives with different substituents on the aromatic ring can be synthesized by starting with appropriately substituted phenylethylamine precursors. For example, using a 2-(4-chlorophenyl)ethylamine or a 2-(4-methylphenyl)ethylamine in a Pictet-Spengler or Bischler-Napieralski reaction would lead to the corresponding 7-chloro or 7-methyl analogs of the this compound precursor. Subsequent guanylation would yield the final desired derivatives.

Substitution on the Heterocyclic Ring:

Substituents can also be introduced at other positions of the tetrahydroisoquinoline ring. For instance, 1-substituted derivatives can be prepared through the Pictet-Spengler reaction using a substituted aldehyde or ketone. A convenient method for the synthesis of 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines involves the interaction of ketoamides with organomagnesium compounds, followed by cyclization. mdpi.com

Stereochemical Considerations in this compound Synthesis

This compound itself does not possess a chiral center. However, if a substituent is introduced at the C1 or other positions of the tetrahydroisoquinoline ring, a stereocenter is created, and stereochemical control becomes an important aspect of the synthesis.

The stereoselective synthesis of 1-substituted tetrahydroisoquinolines can be achieved using several strategies:

Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen atom or the starting β-phenylethylamine, guiding the stereochemical outcome of the cyclization reaction.

Chiral Catalysts: Asymmetric catalysis, using chiral catalysts in reactions like the Pictet-Spengler reaction or in the reduction of a 3,4-dihydroisoquinoline intermediate, can lead to the formation of one enantiomer in excess.

Resolution: A racemic mixture of a substituted tetrahydroisoquinoline can be separated into its individual enantiomers through classical resolution techniques using a chiral resolving agent.

For example, the stereoselective synthesis of tetrahydroisoquinolines from chiral 4-azaocta-1,7-diynes and 4-azaocta-1,7-enynes has been reported, demonstrating advanced methods for controlling stereochemistry in this class of compounds. ua.es

Computational Design and Prediction in this compound Synthetic Chemistry

Computational chemistry can play a significant role in the design and optimization of synthetic routes to this compound and its derivatives.

Reaction Mechanism and Pathway Prediction:

Computational modeling can be used to study the reaction mechanisms of the key synthetic steps, such as the Pictet-Spengler or Bischler-Napieralski reactions, and the guanylation step. By understanding the energetic profiles of different reaction pathways, it is possible to predict the most favorable conditions and reagents to maximize the yield and selectivity of the desired product. Density Functional Theory (DFT) calculations, for example, can provide insights into transition state geometries and activation energies. mdpi.com

Predicting Reactivity and Selectivity:

Computational methods can also be employed to predict the reactivity of different substituted precursors and the regioselectivity of reactions like bromination. Molecular docking and molecular dynamics simulations can be used to study enzyme-catalyzed reactions, which could be a potential future avenue for the stereoselective synthesis of this compound derivatives. mdpi.com

Virtual Screening for Novel Analogs:

Structure-based and ligand-based computational design can be used to propose novel this compound analogs with potentially improved properties. By building a computational model of a biological target, virtual libraries of compounds can be screened to identify those with the highest predicted binding affinity, guiding synthetic efforts towards the most promising candidates.

Pharmacological Mechanisms and Molecular Targets of Guanisoquin

Investigation of Neurotransmitter System Interactions

The primary mechanism of action of Guanisoquin appears to be centered on its interaction with neurotransmitter systems, particularly those involving monoamines.

This compound is the 7-bromo analog of debrisoquine, a compound that has been studied more extensively. Debrisoquine is known to be a substrate for the organic cation transporter 1 (OCT1) tandfonline.comtandfonline.comnih.gov. There is a known overlap in substrates between OCTs and the plasma membrane monoamine transporters (MATs) tandfonline.com. This suggests a potential for this compound, as a structural analog of debrisoquine, to also interact with these transporter systems. However, without direct experimental data on this compound, its precise effects on SERT, DAT, and NET remain an area for further investigation.

This compound is classified as an adrenergic agent googleapis.com. Adrenergic agents are compounds that act upon adrenergic receptors or influence the life cycle of adrenergic transmitters nih.gov. The adrenergic receptors are a class of G protein-coupled receptors that are targets for the catecholamines norepinephrine (B1679862) and epinephrine (B1671497) wikipedia.org. They are divided into two main groups, α and β receptors, each with several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) wikipedia.org.

The action of this compound as a sympatholytic agent implies that it interferes with the sympathetic nervous system, likely through interactions with adrenergic receptors. This can occur through various mechanisms, such as acting as an antagonist at these receptors, thereby blocking the effects of endogenous catecholamines. The specific binding affinities and functional activities of this compound at the different adrenergic receptor subtypes have not been extensively detailed in publicly available literature, representing a gap in the full understanding of its pharmacological profile.

Monoamine oxidases (MAOs) are enzymes responsible for the degradation of monoamine neurotransmitters and are significant targets for drugs used in the treatment of neurological disorders mdpi.comuth.edu. While direct studies on the MAO inhibitory properties of this compound analogs are scarce, research on other guanidine-containing compounds provides insight into the potential for this chemical moiety to interact with MAO.

For instance, various imidazol(ine)/guanidine (B92328) drugs have been shown to be weak, competitive inhibitors of both MAO-A and MAO-B. Kinetic analyses of MAO-A inhibition by compounds such as guanabenz (B1672423) revealed a competitive interaction nih.gov. The inhibitory activity of these compounds, however, was generally low.

Research into the structure-activity relationship of other classes of compounds has identified key features for MAO inhibition. For example, studies on polyamine analogs and chalcone (B49325) analogs have demonstrated that specific structural modifications can lead to potent and selective MAO inhibition mdpi.comnih.gov. The development of novel MAO inhibitors often involves the synthesis and evaluation of various analogs to optimize potency and selectivity nih.govmdpi.comnih.govnih.gov. The potential for this compound analogs to act as MAO inhibitors remains an area for future research, which could involve the synthesis of derivatives to explore structure-activity relationships.

| Compound | MAO Isoform | Inhibitory Concentration (IC50) | Type of Inhibition |

|---|---|---|---|

| Guanabenz | MAO-A | 4-11 µM | Competitive |

| 2-BFI | MAO-A | 4-11 µM | Competitive |

| Cirazoline | MAO-A | 4-11 µM | Competitive |

| Acridine Orange | MAO-A | 0.017 µM | Competitive, Reversible |

| Oxazine 170 | MAO-B | 0.0065 µM | Competitive, Reversible |

| Darrow Red | MAO-A | 0.059 µM | Non-specific, Competitive, Reversible |

| Darrow Red | MAO-B | 0.065 µM |

Neurotransmitter-receptor crosstalk is a phenomenon where the signaling pathways of different neurotransmitter systems interact, leading to a complex regulation of neuronal function nih.gov. This can occur through various mechanisms, including receptor heterodimerization and interactions at the level of second messenger systems oup.comahajournals.orgpnas.org. For example, there is evidence of crosstalk between β-adrenergic receptors and opioid peptide receptors, as well as between angiotensin AT1 and α1-adrenergic receptors oup.comahajournals.org.

While adrenergic agents, as a class, are known to participate in such crosstalk, there is no specific research available that details the involvement of this compound in these mechanisms. The potential for this compound to modulate neuronal activity through crosstalk, given its effects on the adrenergic system, is a plausible but uninvestigated aspect of its pharmacology. Future studies could explore whether this compound influences the signaling of other receptor systems, such as serotonergic or dopaminergic pathways, through indirect crosstalk mechanisms.

Pharmacological Modulation of Ion Channels

In addition to its effects on neurotransmitter systems, the potential for this compound to modulate ion channels has been considered, particularly those sensitive to guanidine-containing compounds.

Acid-sensing ion channels (ASICs) are neuronal sodium channels that are activated by a drop in extracellular pH and are implicated in conditions like pain and ischemia nih.govplos.org. Research has shown that certain guanidine-containing compounds can modulate the activity of ASICs.

A notable example is the small molecule 2-guanidine-4-methylquinazoline (GMQ), which has been identified as the first non-proton activator of ASIC3 nih.govnih.gov. GMQ has been shown to modulate all ASIC subtypes, though its effects vary. For instance, GMQ shifts the pH dependence of activation to more acidic values for ASIC1a and ASIC1b, while for ASIC3, the shift is in the opposite direction nih.gov. This leads to the generation of a "window current" for ASIC3 at physiological pH nih.gov. The guanidinium (B1211019) group is a key structural feature for this activity tandfonline.com.

While these findings are significant for the class of guanidine compounds, there is no direct evidence in the reviewed literature of studies investigating the effects of this compound on ASICs. Given that this compound contains a guanidine group, it is conceivable that it could also interact with these channels. However, this remains a hypothesis that requires experimental validation.

| ASIC Subtype | Effect of GMQ on pH Dependence of Activation | Effect of GMQ on pH Dependence of Inactivation | Resulting Effect at pH 7.4 |

|---|---|---|---|

| ASIC1a | Acidic Shift | Acidic Shift | No Window Current |

| ASIC1b | Acidic Shift | Acidic Shift | No Window Current |

| ASIC2a | - | Acidic Shift | No Window Current |

| ASIC3 | Alkaline Shift | Acidic Shift | Window Current |

Broad Spectrum Ion Channel Modulation by Guanidine Derivatives

Guanidine derivatives are a class of compounds known to act as modulators of various ion channels. ebi.ac.uk While direct and extensive research on this compound's specific ion channel modulation is not widely documented, the activities of related compounds, particularly other guanidine derivatives, provide a framework for understanding its potential effects.

Ion channels are crucial for the function of excitable cells, mediating electrical currents and controlling ion concentrations. mdpi.com The modulation of these channels can be complex, involving mechanisms such as site-specific phosphorylation that can either increase or decrease conductance. mdpi.com

Guanidine compounds have been shown to interact with several types of ion channels. For instance, some guanidine derivatives are known to affect acid-sensing ion channels (ASICs) and GABA-A receptors. ebi.ac.uk While specific data on this compound's direct interaction with these or other ion channels like potassium or calcium channels is limited, its classification as a guanidine derivative suggests a potential for such interactions. Further research is required to elucidate the specific ion channel modulation profile of this compound.

Receptor Binding and Downstream Signaling Pathway Elucidation

The primary mechanism of action for this compound, similar to its analog debrisoquine, is understood to be adrenergic neuron blockade. ebi.ac.ukwikipedia.orgdrugbank.com This action is not mediated by direct receptor antagonism at the postsynaptic membrane but rather through a series of events that occur at the presynaptic sympathetic neuron.

This compound is taken up into sympathetic neurons by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine. drugbank.comwikipedia.orgtocris.com Once inside the neuron, it is concentrated within the neurotransmitter vesicles, where it displaces and eventually depletes the stores of norepinephrine. This leads to a reduction in the amount of norepinephrine released upon nerve stimulation, resulting in a decrease in sympathetic tone and a subsequent lowering of blood pressure. drugbank.com

Identification of Other Specific Molecular Targets

There are two main isoforms of MAO: MAO-A and MAO-B. While specific IC50 values for this compound against each isoform are not extensively documented, the inhibition of MAO represents a significant molecular target. The inhibition of MAO-A, in particular, would lead to an accumulation of norepinephrine within the neuron, which may initially cause a transient sympathomimetic effect before the onset of adrenergic neuron blockade. The table below summarizes the known molecular targets of this compound and related compounds.

| Compound/Class | Primary Molecular Target(s) | Known or Inferred Effect |

| This compound | Norepinephrine Transporter (NET), Monoamine Oxidase (MAO) | Uptake into adrenergic neurons, depletion of norepinephrine stores, inhibition of monoamine degradation. drugbank.comkarger.com |

| Debrisoquine | Norepinephrine Transporter (NET) | Adrenergic neuron blockade. ebi.ac.ukwikipedia.orgdrugbank.com |

| Guanethidine | Norepinephrine Transporter (NET) | Depletion of norepinephrine from nerve endings. |

| Guanidine Derivatives (general) | Various Ion Channels (e.g., ASICs, GABA-A receptors) | Modulation of ion flow. ebi.ac.uk |

Further research is necessary to fully characterize the binding affinities and inhibitory concentrations of this compound at these and other potential molecular targets to provide a more complete understanding of its pharmacological profile.

Structure Activity Relationship Sar Studies of Guanisoquin and Its Derivatives

Elucidation of Key Structural Motifs for Specific Biological Activities

Impact of Substituent Modifications on Pharmacological Profiles

Detailed information on how modifications to the substituents of guanisoquin affect its pharmacological profile is not available in the public scientific literature. To conduct a proper SAR analysis, one would need data from a series of analogs where substituents on the isoquinoline (B145761) ring or the guanidino group are systematically varied, and the corresponding changes in biological activity are measured. Such studies would typically explore the effects of altering electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and lipophilicity. The absence of such published data, including interactive data tables of analogs and their corresponding activities, makes this section impossible to populate with the required scientific rigor.

Conformational Analysis and its Correlation with Target Engagement

Conformational analysis investigates the three-dimensional structure of a molecule and how its different spatial arrangements (conformers) relate to its ability to bind to a biological target. For this compound, this would involve computational modeling and experimental techniques (like NMR spectroscopy or X-ray crystallography) to understand the preferred conformations of the molecule and its derivatives. This analysis would be critical in understanding how the spatial relationship between the guanidino group and the isoquinoline scaffold influences target binding and subsequent biological activity. Unfortunately, no publicly accessible studies on the conformational analysis of this compound and its correlation with target engagement could be located.

Based on a comprehensive search of available scientific literature, there is no public information regarding a chemical compound specifically named "this compound." Consequently, an article detailing its preclinical research methodologies, as per the requested outline, cannot be generated with scientific accuracy.

The search for "this compound" and its potential pharmacological studies did not yield any relevant results. This suggests that the compound may be proprietary, in a very early stage of development not yet disclosed in public literature, or that the name may be misspelled or incorrect.

To fulfill the user's request, information would need to be available on the following topics, none of which was found for a compound named "this compound":

In Vitro Assay Systems: No studies describing the use of cellular models, biochemical assays, or high-throughput screening for "this compound" were identified.

Preclinical Animal Model Studies: No publications detailing the use of rodent or other animal models to investigate the biological effects of "this compound" were found.

Without any foundational data on "this compound," the creation of an accurate and informative article is not possible. Generating content would require speculation or the use of data from unrelated compounds, which would be scientifically inaccurate and misleading.

Preclinical Research Methodologies for Guanisoquin Investigation

Preclinical Animal Model Studies in Pharmacological Research

Advanced Imaging Techniques in Preclinical Guanisoquin Studies

Preclinical imaging offers a powerful, non-invasive window into the biological activity of therapeutic compounds within a living organism, providing crucial data on pharmacokinetics and pharmacodynamics. catapult.org.uk While specific published studies applying advanced imaging techniques directly to this compound are not prevalent, the established methodologies are readily applicable to investigate its behavior in vivo. These techniques allow for the real-time visualization and quantification of a drug's distribution, target engagement, and biological effects, thereby accelerating development and enabling more informed decision-making. catapult.org.uk

Commonly employed preclinical imaging modalities that could be harnessed for this compound research include:

Positron Emission Tomography (PET): PET imaging can be used to visualize and quantify the biodistribution and target engagement of a radiolabeled version of this compound in real-time. catapult.org.uk This would provide invaluable data for pharmacokinetic and pharmacodynamic analysis.

Computed Tomography (CT): CT delivers detailed anatomical reference images, which can be co-registered with functional imaging data from PET or SPECT to precisely localize the biological signals of this compound activity. catapult.org.ukresearchgate.net

Magnetic Resonance Imaging (MRI): MRI is another powerful tool that provides high-resolution anatomical images and can also be used for physiological and molecular imaging to assess treatment response. researchgate.netvisualsonics.com

High-Frequency Ultrasound (HFUS): This technique allows for real-time imaging of soft tissues and blood flow, which can be used to monitor physiological responses to treatment with this compound. visualsonics.comnih.gov

Bioluminescence and Fluorescence Imaging (IVIS): These optical methods can be used for non-invasive longitudinal studies to track cellular processes, gene expression, or tumor burden in response to this compound administration in relevant animal models. catapult.org.ukvisualsonics.com

By integrating these advanced imaging biomarkers with disease-relevant models, researchers can dynamically assess this compound's exposure, binding, and efficacy, thus reducing risks and improving confidence in its therapeutic potential as it moves through the drug discovery pipeline. catapult.org.uk

Computational and In Silico Approaches in this compound Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and its macromolecular target, typically a protein. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This method explores possible binding modes and scores them based on binding affinity, helping to elucidate the structural basis of inhibition or activation. nih.gov For example, in studies of isoquinoline (B145761) derivatives, docking simulations have been used to position compounds into the active site of an enzyme, revealing key interactions like hydrogen bonds and coordination with metal ions that are essential for inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations provide detailed information on the physical movements of atoms and molecules over time. nih.gov After a plausible binding pose is identified through docking, MD simulations can be run to assess the stability of the ligand-protein complex. dergipark.org.tr These simulations can reveal how the complex behaves in a dynamic environment, confirming the stability of key interactions and providing insights into the conformational changes that may occur upon ligand binding. nih.govescholarship.org Accelerated MD (aMD) techniques can be employed to observe binding and unbinding events in shorter simulation times, which is particularly useful for studying complex systems like G-protein coupled receptors (GPCRs). nih.gov

| Technique | Primary Application | Key Insights Provided | Relevance to this compound Research |

|---|---|---|---|

| Molecular Docking | Predicting ligand binding pose and affinity | Identification of key amino acid interactions (e.g., hydrogen bonds), prediction of binding energy, virtual screening of compound libraries. nih.govnih.gov | Identify potential biological targets for this compound and predict its binding orientation within the active site. |

| Molecular Dynamics (MD) | Assessing the stability of the ligand-target complex | Analysis of conformational changes, stability of interactions over time, calculation of binding free energies. nih.govescholarship.orgyoutube.com | Evaluate the stability of the predicted this compound-target complex and refine the understanding of the binding mechanism. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.meijpsr.com The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding the rational design of more effective drug candidates. fiveable.menih.gov

The development of a QSAR model typically involves:

Data Set Collection: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors representing the physicochemical, topological, and electronic properties of the molecules are calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation techniques to ensure its robustness. nih.govnih.gov

QSAR studies on related structures like quinazoline and isoquinoline derivatives have successfully identified key descriptors influencing their activity as enzyme inhibitors. nih.govscispace.com For instance, models have shown that certain electronic and steric properties are crucial for inhibitory potency. nih.govscispace.com

| Model | Statistical Method | r² (Training Set) | q² (Cross-Validation) | pred_r² (External Test Set) | Key Descriptor Types |

|---|---|---|---|---|---|

| Model A nih.gov | Multiple Linear Regression (MLR) | 0.956 | 0.915 | 0.617 | Estate Contribution Descriptors |

| Model B nih.gov | 3D-QSAR (CoMFA) | 0.987 | 0.630 | N/A | Steric and Electrostatic Fields |

| Model C mdpi.com | 2D-QSAR | N/A | Statistically significant | Predictive | Physico-chemical parameters |

In Silico Prediction of Pharmacological Activities and Binding Sites

In silico tools can rapidly predict the potential biological activities and binding sites of a compound based solely on its chemical structure. nih.gov This allows researchers to generate hypotheses about a molecule's mechanism of action and potential therapeutic applications early in the discovery process.

Binding Site Prediction: A variety of computational methods are available to identify putative binding sites on the surface of a protein. nih.gov These methods analyze geometric and physicochemical properties, such as surface pockets and sequence conservation, to locate regions likely to interact with ligands. nih.govmdpi.com The accurate prediction of binding sites is crucial for rational drug design and for understanding the geometry of protein-ligand complexes. nih.gov

Pharmacological Activity Prediction: Software platforms like PASS (Prediction of Activity Spectra for Substances) can predict a wide spectrum of biological activities for a given molecule. scienceopen.comresearchgate.net These predictions are based on structure-activity relationships derived from a large database of known compounds. scienceopen.com Such tools can provide valuable information to guide further investigation into a compound's pharmacodynamics. nih.govnih.gov For example, in silico screening of compounds similar to this compound has led to the identification of novel modulators for specific ion channels. nih.gov

AI and Machine Learning Applications in this compound Drug Discovery

Key applications of AI and ML in drug discovery relevant to this compound include:

Target Identification and Validation: AI algorithms can analyze large-scale biomedical data to uncover hidden relationships between drugs, targets, and diseases, helping to identify novel therapeutic targets. nih.gov

Virtual Screening: ML models can screen massive virtual libraries of chemical compounds to prioritize those with a high probability of being active against a specific target, improving the efficiency of hit identification. nih.govmdpi.com

Lead Optimization: By learning from existing data, ML can predict the properties of novel molecules, guiding medicinal chemists in designing compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.govfrontiersin.org Generative models can even design entirely new molecules with desired characteristics. nih.gov

Predictive Modeling: ML algorithms are used to build robust predictive models for various endpoints, including biological activity (as in QSAR), absorption, distribution, metabolism, excretion, and toxicity (ADMET). mdpi.comfrontiersin.org

| Machine Learning Algorithm | Example Application | Potential Use in this compound Research |

|---|---|---|

| Random Forest | Predicting enzyme inhibitors, QSAR modeling. fiveable.megu.senih.gov | Develop models to predict the inhibitory activity of this compound analogs. |

| Support Vector Machines (SVM) | Peptide activity prediction, QSAR modeling. fiveable.megu.se | Classify this compound derivatives as active or inactive based on structural features. |

| Deep Learning (Neural Networks) | Predicting compound activity, de novo drug design, toxicity prediction. mdpi.commdpi.comresearchgate.net | Generate novel this compound-like structures with optimized properties. |

| Gradient Boosting Machines | Building predictive QSAR models for kinase inhibitors. frontiersin.org | Predict the pIC₅₀ values for new this compound derivatives against a target kinase. |

Theoretical and Emerging Applications of Guanisoquin in Research

Potential Role in Neurobehavioral Disorder Research

Neurobehavioral disorders represent a wide range of conditions stemming from the dysfunction of complex neuronal circuits in the central nervous system. google.com Research into novel therapeutic agents often targets the trimonoamine modulating system (TMMS), which comprises the neurotransmitters serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). googleapis.com A therapeutic approach of significant interest involves the development of compounds that can apply a relatively balanced inhibitory effect across the transporters for these three key monoamines (SERT, DAT, and NET). googleapis.com

In this context, Guanisoquin has been identified in scientific and patent literature as a compound of interest for its potential to modulate the TMMS. google.comgoogleapis.com The theoretical basis for this application lies in the hypothesis that finely tuning the activity of these neurotransmitter systems could offer a more nuanced control over the neuronal circuits implicated in various neurobehavioral disorders. googleapis.com While direct clinical evidence is outside the scope of this review, the compound's inclusion in exploratory lists for TMMS modulators underscores its potential as a tool for neurobehavioral research.

The table below summarizes the key neurotransmitter systems targeted in this area of research.

Table 1: Key Neurotransmitter Systems in Neurobehavioral Research

| Neurotransmitter System | Transporter | Role in Neurobehavior | Research Implication |

|---|---|---|---|

| Serotonin (5-HT) | SERT | Regulation of mood, appetite, and sleep | Imbalances are linked to depression and anxiety disorders |

| Dopamine (DA) | DAT | Control of reward, motivation, and motor function | Dysregulation is associated with addiction and attention-deficit disorders |

| Norepinephrine (NE) | NET | Modulation of alertness, arousal, and "fight-or-flight" response | Implicated in mood disorders and cognitive function |

Exploration of Antiviral Research Modalities

The global need for effective antiviral therapies has spurred the development of diverse research modalities aimed at identifying new and repurposed antiviral agents. frontiersin.orgscitechnol.com These strategies range from computational screening to complex biological assays. This compound has been noted in literature that touches upon potential antiviral applications, making it a candidate for evaluation using these modern techniques. core.ac.uk

The exploration of a compound's antiviral potential can be approached through several research modalities:

Computational and In-Silico Screening: This modality uses computer modeling to predict the interaction between a compound and specific viral proteins, such as proteases or polymerases. frontiersin.org It offers a rapid and cost-effective method to screen large libraries of existing compounds for potential antiviral activity. scienceopen.com

Activity-Based In Vitro Screening: This involves testing the compound directly against a variety of viruses in a controlled laboratory setting, typically using cell cultures. frontiersin.org Assays measure the ability of the compound to inhibit viral replication or prevent virus-induced cell death (cytopathic effect). mdpi.com

Mechanism of Action (MoA) Studies: Once a compound shows initial activity, further research is conducted to determine how it works. This could involve investigating its effect on different stages of the viral life cycle, such as attachment, entry, replication of genetic material, or the assembly and release of new viral particles. researchgate.netnih.gov

These research modalities provide a systematic pathway for evaluating the antiviral potential of compounds like this compound.

Table 2: Modalities in Modern Antiviral Research

| Research Modality | Description | Objective |

|---|---|---|

| In-Silico Screening | Computational simulation of drug-target interactions. | To identify potential antiviral candidates from large databases rapidly. |

| Activity-Based Screening | In vitro testing of a compound against live viruses in cell cultures. | To confirm inhibitory activity and determine the effective concentration. |

| Mechanism of Action (MoA) Studies | Detailed investigation of how a compound interferes with the viral life cycle. | To understand the specific antiviral pathway and optimize the compound. |

Investigation in Muscular and Neuromuscular System Studies

The neuromuscular system, which includes the nerves, muscles, and the critical neuromuscular junction (NMJ) where they communicate, is the focus of intense study for disorders affecting movement and strength. neurologycenteroffairfax.comresearchgate.net Compounds that modulate this system, particularly by affecting ion channels, are valuable research tools and potential therapeutic leads. nih.govnih.gov

This compound is chemically classified as a guanidine (B92328) derivative. Research has shown that guanidine compounds can function as inhibitors of voltage-gated potassium (Kv) channels. nih.gov This inhibition can enhance the release of neurotransmitters at the NMJ, a mechanism that is therapeutically relevant for certain neuromuscular diseases like Lambert-Eaton myasthenic syndrome, which is characterized by reduced neurotransmitter release. nih.gov The study of such compounds provides a foundation for designing new molecules for therapeutic intervention in neuromuscular diseases. nih.gov

However, specific pharmacological studies on this compound have reported that, under certain experimental conditions, muscle function remains "essentially unaltered" following its administration. researchgate.net This suggests that this compound's effects on the neuromuscular system may be distinct from other guanidine compounds or that its activity is highly specific. These findings highlight the importance of further investigation to delineate the precise action of this compound within the muscular and neuromuscular systems.

The table below outlines some neuromuscular disorders and their primary site of dysfunction.

Table 3: Selected Neuromuscular Disorders and Sites of Action

| Disorder | Primary Site of Dysfunction | Underlying Mechanism |

|---|---|---|

| Myasthenia Gravis | Neuromuscular Junction (Postsynaptic) | Autoantibodies attack acetylcholine (B1216132) receptors. nih.gov |

| Lambert-Eaton Myasthenic Syndrome | Neuromuscular Junction (Presynaptic) | Autoantibodies impair calcium channels, reducing acetylcholine release. nih.gov |

| Amyotrophic Lateral Sclerosis (ALS) | Motor Neurons | Progressive degeneration of nerve cells in the brain and spinal cord. neurologycenteroffairfax.com |

| Muscular Dystrophies | Muscle Fibers | Genetic mutations lead to progressive muscle weakness and degeneration. nih.gov |

Drug Repurposing Strategies involving this compound

Drug repurposing, or repositioning, is a strategy to find new therapeutic uses for existing drugs that were originally approved for other indications. scienceopen.com This approach is gaining traction because it can significantly reduce the time, cost, and risks associated with traditional drug development, as the safety profile of the repurposed drug is often already well-established. semanticscholar.orgtechnologynetworks.com

This compound, having been originally developed as an antihypertensive agent, is an ideal candidate for investigation through drug repurposing strategies. The systematic re-evaluation of older drugs with known mechanisms of action is a cornerstone of this field. nih.gov Modern drug repurposing employs several powerful methodologies:

Computational and "Omics"-Based Approaches: These methods use artificial intelligence and machine learning to analyze vast datasets, including genomics, transcriptomics, and proteomics, to identify novel relationships between drugs and diseases. ahajournals.orgcore.ac.uk

Target-Oriented Repurposing: This strategy leverages knowledge of a drug's molecular target. If that same target is found to be involved in a different disease, the drug can be tested for that new indication. technologynetworks.com

Systematic Screening: This involves high-throughput screening of libraries of existing drugs against various disease models to uncover unexpected therapeutic effects. technologynetworks.com

The application of these strategies to antihypertensive drug classes has already suggested potential new uses in areas such as pain management. frontiersin.org Applying these robust, data-driven repurposing methodologies to this compound could systematically unveil its potential in new therapeutic areas that were not envisioned during its initial development.

The table below summarizes the key aspects of drug repurposing.

Table 4: Overview of Drug Repurposing Strategies

| Aspect | Description |

|---|---|

| Primary Goal | To identify new therapeutic applications for existing, approved drugs. |

| Key Advantages | Reduced development timelines, lower costs, and established safety profiles. scienceopen.comsemanticscholar.org |

| Core Methodologies | Computational analysis, in-silico screening, target-based investigation, and experimental screening. technologynetworks.comcore.ac.uk |

| Example Application | Screening antihypertensive drugs for efficacy in non-cardiovascular diseases. nih.govfrontiersin.org |

Future Directions and Unanswered Questions in Guanisoquin Research

Advancements in Synthetic Strategies for Novel Guanisoquin Analogs

The generation of novel analogs is fundamental to exploring structure-activity relationships (SAR) and optimizing lead compounds. For a molecule like this compound, which features an isoquinoline (B145761) core and a guanidinium (B1211019) group, future synthetic efforts would move beyond classical methods towards more efficient and diverse strategies. nih.govtheswissbay.ch

Modern synthetic chemistry offers powerful tools for this purpose. One-pot synthesis procedures, for example, allow for the construction of complex molecules like N,N'-disubstituted guanidines from simple precursors in a single reaction vessel, improving efficiency and reducing waste. rsc.org Isocyanide-based reactions and novel guanylation techniques using reagents like isothiouronium iodides provide mild and versatile methods for creating a wide range of guanidine-containing compounds. rsc.orgtandfonline.com

A key future direction would be the application of combinatorial chemistry to the this compound scaffold. google.com This involves creating large libraries of related but distinct compounds by systematically varying different parts of the molecule. google.com For this compound, this could involve modifying substituents on the isoquinoline ring or altering the structure of the guanidinium side chain. Such libraries can then be subjected to high-throughput screening to rapidly identify analogs with improved potency or different pharmacological properties. Divergent synthesis strategies, where a common intermediate is used to generate a wide array of structurally diverse products, would also be a powerful approach for creating a rich collection of this compound analogs for biological evaluation.

Deeper Elucidation of Off-Target Interactions and Polypharmacology

The traditional "one drug, one target" paradigm has largely been replaced by the concept of polypharmacology, which acknowledges that most drugs interact with multiple targets within the body. nih.gov These unintended "off-target" interactions are not always detrimental and can be responsible for both adverse effects and unexpected therapeutic benefits. googleapis.comnih.gov A crucial area of future research for this compound is the systematic identification and characterization of its full target profile.

Most small-molecule drugs are known to interact with multiple, often unknown, biological targets. scielo.br This promiscuity is a key factor in drug development and can be investigated through both computational and experimental methods. oup.com In silico approaches can predict potential off-target interactions by comparing the structure of this compound against databases of known protein binding sites. scielo.br Experimentally, techniques like chemoproteomics can be used to identify the proteins that a drug binds to on a proteome-wide scale.

Understanding the polypharmacology of antihypertensive agents is particularly important, as these drugs are often used in combination to manage a complex disease, leading to a state of polypharmacy. scielo.brunpad.ac.id This increases the risk of drug-drug interactions, which may be mediated by shared off-target effects. nih.gov A thorough investigation into this compound's off-target profile could explain certain side effects, identify patient populations more susceptible to them, and potentially uncover opportunities for drug repurposing.

| Methodology | Description | Application to this compound Research |

| In Silico Screening | Computational tools predict binding affinity of a ligand to a wide array of protein targets based on structural similarity and energy calculations. | Rapidly generate a list of potential off-target proteins for this compound, prioritizing them for experimental validation. |

| Biochemical Assays | In vitro binding or functional assays are performed against a panel of known receptors, enzymes, and ion channels (e.g., a safety pharmacology panel). | Quantify the interaction of this compound with key off-targets known to be involved in adverse drug reactions, such as hERG channels. scielo.br |

| Chemoproteomics | The compound is used as a "bait" to pull down its binding partners from cell lysates, which are then identified using mass spectrometry. | Provide an unbiased, global view of the proteins that this compound interacts with directly or indirectly within a cell. |

| Phenotypic Screening | Cells are treated with the compound, and changes in observable characteristics (phenotypes) are monitored using high-content imaging or other assays. | Identify unexpected biological effects of this compound, which can then be traced back to specific off-target interactions. |

Integration of Multi-Omics Data for Comprehensive Understanding

To fully grasp the biological impact of a drug like this compound, research must look beyond a single mechanism of action and embrace a systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for achieving a holistic understanding of a drug's effects. mdpi.comnih.gov This approach is particularly relevant for complex cardiovascular diseases like hypertension. nih.govfrontiersin.org

By combining these layers of biological information, researchers can build comprehensive models of how this compound affects cellular networks and pathways. mdpi.comnih.gov For example, transcriptomics (measuring gene expression) can reveal which genes are turned on or off in response to the drug, while proteomics can show the subsequent changes in protein levels. ahajournals.org Metabolomics, the study of small molecules and metabolic pathways, can uncover downstream effects on cellular metabolism. nih.gov

Integrating multi-omics data can help:

Identify Novel Mechanisms: Uncover previously unknown pathways that contribute to the antihypertensive effect of this compound.

Discover Biomarkers: Pinpoint molecular signatures (genes, proteins, or metabolites) that predict a patient's response to the drug, paving the way for personalized medicine. mdpi.com

Elucidate Toxicity Pathways: Understand the molecular basis of adverse effects by identifying pathways perturbed by off-target interactions. mdpi.com

This data-rich approach allows for the construction of detailed molecular maps that connect drug action to physiological outcomes, answering key questions about the broader biological role of this compound.

| Omics Field | Object of Study | Information Gained for this compound Research |

| Genomics | DNA | Identifies genetic variations that may influence an individual's response to this compound. |

| Transcriptomics | RNA | Reveals changes in gene expression patterns in cardiovascular tissues following drug administration. ahajournals.org |

| Proteomics | Proteins | Quantifies changes in protein levels and post-translational modifications, directly reflecting cellular responses to the drug. ahajournals.org |

| Metabolomics | Metabolites | Shows the ultimate downstream effects of this compound on cellular metabolic activity and pathways. nih.gov |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

The value of preclinical research hinges on the quality and relevance of the experimental models used. nih.govahajournals.org While traditional cell culture and animal models have been foundational, future research on this compound would benefit immensely from the adoption of more advanced and physiologically relevant systems.

Advanced In Vitro Models: Standard 2D cell cultures often fail to replicate the complex microenvironment of human tissues. Newer in vitro technologies offer significant improvements:

3D Cell Cultures and Organoids: Growing cells in three-dimensional structures allows them to interact in a way that more closely mimics native tissue architecture. For this compound, vascular or cardiac organoids could provide better insight into its effects on blood vessels and heart cells.

Organs-on-a-Chip: These microfluidic devices contain living cells in miniaturized systems that replicate the physiological functions of an organ. A "blood-vessel-on-a-chip" could be used to study this compound's effect on vascular tone and endothelial function under physiologically relevant flow conditions.

Advanced In Vivo Models: While animal models remain indispensable, the choice of model is critical. nih.gov For hypertension research, the spontaneously hypertensive rat (SHR) has been a workhorse model. nih.govnih.gov However, future studies could employ more sophisticated models:

Genetically Engineered Models: Mice and rats can be genetically modified to carry specific human genes or mutations known to be involved in hypertension. ahajournals.org These models can be used to test the efficacy of this compound in specific subtypes of hypertension.

Humanized Models: Animals can be engrafted with human cells or tissues to create models that better predict human responses.

Using these advanced models would allow researchers to ask more precise questions about how this compound works, its effects on different cell types within a tissue, and how its efficacy might vary across different genetic backgrounds of hypertension. nih.govinotiv.com This approach enhances the translational relevance of preclinical findings, bridging the gap between laboratory research and clinical application. nih.gov

Q & A

Q. How can researchers avoid overinterpretation of this compound’s "inverse agonist" activity in receptor studies?

- Methodological Answer : Differentiate inverse agonism from antagonist effects via constitutive activity assays (e.g., cAMP accumulation in GPCR-transfected cells). Validate with radioligand binding assays (Kd vs. Ki values). Cite negative controls (e.g., vehicle-treated samples) to support claims .

Synthesis of Conflicting Results

Q. What frameworks reconcile conflicting reports on this compound’s metabolic stability?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Classify studies by liver microsome sources (human vs. rodent) and incubation conditions. Use meta-regression to quantify the impact of covariates (e.g., NADPH concentration). Propose a consensus protocol in the discussion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.